1-Ethyl-3-methyl-5-((1-methyl-2-pyrrolidinylidene)ethylidene)-2-thioxoimidazolidin-4-one
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Overview
Description
1-ETHYL-3-METHYL-5-[2-(1-METHYLPYRROLIDIN-2-YLIDENE)ETHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound with the molecular formula C13H19N3OS This compound is characterized by its unique structure, which includes an imidazolidinone core with various substituents, including an ethyl group, a methyl group, and a pyrrolidine derivative
Preparation Methods
The synthesis of 1-ETHYL-3-METHYL-5-[2-(1-METHYLPYRROLIDIN-2-YLIDENE)ETHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves several steps. One common method starts with the preparation of the imidazolidinone core, followed by the introduction of the ethyl and methyl groups through alkylation reactions. The pyrrolidine derivative is then added via a condensation reaction. The reaction conditions typically involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions .
Chemical Reactions Analysis
1-ETHYL-3-METHYL-5-[2-(1-METHYLPYRROLIDIN-2-YLIDENE)ETHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Scientific Research Applications
1-ETHYL-3-METHYL-5-[2-(1-METHYLPYRROLIDIN-2-YLIDENE)ETHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-ETHYL-3-METHYL-5-[2-(1-METHYLPYRROLIDIN-2-YLIDENE)ETHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
1-ETHYL-3-METHYL-5-[2-(1-METHYLPYRROLIDIN-2-YLIDENE)ETHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE can be compared with similar compounds such as:
1-ETHYL-3-METHYLIMIDAZOLIDIN-2-ONE: This compound lacks the pyrrolidine and sulfanyl groups, making it less complex and potentially less active in certain biological applications.
1-METHYL-3-ETHYL-5-[2-(1-METHYLPYRROLIDIN-2-YLIDENE)ETHYLIDENE]-2-THIOXOIMIDAZOLIDIN-4-ONE: This compound is structurally similar but has a thioxo group instead of a sulfanylidene group, which may affect its reactivity and biological activity
Properties
CAS No. |
93446-30-1 |
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Molecular Formula |
C13H19N3OS |
Molecular Weight |
265.38 g/mol |
IUPAC Name |
(5Z)-1-ethyl-3-methyl-5-[(2E)-2-(1-methylpyrrolidin-2-ylidene)ethylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C13H19N3OS/c1-4-16-11(12(17)15(3)13(16)18)8-7-10-6-5-9-14(10)2/h7-8H,4-6,9H2,1-3H3/b10-7+,11-8- |
InChI Key |
DNZQZGXRHDMGGN-WAKDDQPJSA-N |
Isomeric SMILES |
CCN1/C(=C\C=C\2/CCCN2C)/C(=O)N(C1=S)C |
Canonical SMILES |
CCN1C(=CC=C2CCCN2C)C(=O)N(C1=S)C |
Origin of Product |
United States |
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